- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegansACS Chemical Neuroscience, 2022, 13(23), 3378-3388,
Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
商品名:Fmoc-Aib-OH
Fmoc-Aib-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-2-Aminoisobutyric acid
- Fmoc-alpha-Me-Ala-OH
- Fmoc-alpha-aminoisobutyric acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- Fmoc-α-Me-Ala-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Fmoc-Aib-OH
- Fmoc-Alpha-Methylalanine
- Fmoc-
- FMOC-ALPHA-METHYL-ALANINE
- FMOC-A-ME-ALA-OH
- FMOC-A-METHYLALANINE
- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
- N-Fmoc-2-aminoisobutyric acid
- N-Fmoc-aminoisobutyric acid
- 2-(Fmoc-amino)isobutyric Acid
- N-Fmoc-α-methylalanine
- N-Fmoc-2-methyl-DL-alanine
- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
- PubChem16476
- N-Fmoc-alpha-meth
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
-
- MDL: MFCD00151913
- インチ: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
- InChIKey: HOZZVEPRYYCBTO-UHFFFAOYSA-N
- ほほえんだ: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 325.131408g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 325.131408g/mol
- 単一同位体質量: 325.131408g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 24
- 複雑さ: 468
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.2820
- ゆうかいてん: 180.0 to 184.0 deg-C
- ふってん: 544.3℃ at 760 mmHg
- フラッシュポイント: 283 °C
- 屈折率: 1.614
- PSA: 75.63000
- LogP: 3.77920
- かんど: Moisture Sensitive
Fmoc-Aib-OH セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
Fmoc-Aib-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-Aib-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | UZF011-100g |
Fmoc-Aib-OH |
94744-50-0 | 100g |
$195.00 | 2024-07-20 | ||
ChemScence | CS-W009269-1000g |
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |
94744-50-0 | 99.57% | 1000g |
$695.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 5g |
¥58 | 2024-07-19 | |
abcr | AB175897-100 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 100g |
€184.70 | 2023-05-07 | |
abcr | AB175897-10 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 10g |
€80.40 | 2023-05-07 | |
Enamine | EN300-81267-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-81267-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |
2-(Fmoc-amino)isobutyric acid, 98% |
94744-50-0 | 98% | 25g |
¥12777.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |
Fmoc-Aib-OH |
94744-50-0 | 98% | 100g |
¥501.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |
94744-50-0 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 |
Fmoc-Aib-OH 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 6 h, 25 °C
1.2 6 h, 25 °C
リファレンス
- Solid-phase synthesis of benzimidazole libraries biased for RNA targetsTetrahedron Letters, 2003, 44(14), 2807-2811,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt
リファレンス
- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and PeptidesJournal of Organic Chemistry, 2021, 86(7), 5401-5411,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
リファレンス
- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditionsIndian Journal of Chemistry, 2002, (1), 157-160,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water
リファレンス
- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditionsIndian Journal of Chemistry, 2001, (1), 70-74,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residuesEuropean Journal of Medicinal Chemistry, 2019, 177, 235-246,
合成方法 8
はんのうじょうけん
リファレンス
- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimeticsJournal of Peptide Science, 2006, 12(9), 575-591,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Fmoc-OPhth, the reagent of Fmoc protectionTetrahedron Letters, 2017, 58(16), 1600-1603,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide CatalystACS Catalysis, 2017, 7(11), 7704-7708,
合成方法 11
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt
リファレンス
- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
リファレンス
- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
リファレンス
- DNA-binding ligands from peptide libraries containing unnatural amino acidsChemistry - A European Journal, 1998, 4(3), 425-433,
合成方法 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt
リファレンス
- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
リファレンス
- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
リファレンス
- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,
Fmoc-Aib-OH Raw materials
- Fmoc-Aib-OH
- 2-amino-2-methylpropanoic acid
- (9H-fluoren-9-yl)methyl chloroformate
- 2-Chlorotrityl chloride
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester
- Fmoc-OSu
- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-
Fmoc-Aib-OH Preparation Products
Fmoc-Aib-OH サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94744-50-0)Fmoc-Aib-OH
注文番号:A22824
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 04:14
価格 ($):298.0/566.0
Fmoc-Aib-OH 関連文献
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
94744-50-0 (Fmoc-Aib-OH) 関連製品
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
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清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:94744-50-0)Fmoc-Aib-OH

清らかである:99.9%
はかる:200kg
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